molecular formula C37H50O9 B2538371 Japonicone O CAS No. 1270002-19-1

Japonicone O

Cat. No.: B2538371
CAS No.: 1270002-19-1
M. Wt: 638.798
InChI Key: BSGBVUOHKNZIES-RRLUUNRYSA-N
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Description

Japonicone O is a sesquiterpene lactone isolated from plants in the Inula genus, particularly Inula japonica. Structurally, it features a 15-carbon skeleton with a lactone ring and multiple oxygenated functional groups, including hydroxyl and ketone moieties . Its stereochemistry, particularly the configuration of chiral centers, plays a critical role in its bioactivity. This compound has demonstrated significant anti-inflammatory and anticancer properties, with studies highlighting its ability to inhibit NF-κB signaling and induce apoptosis in cancer cells .

Properties

IUPAC Name

[(1'R,2'R,3S,3aS,4R,4'R,7aS,8'S,12'R)-15'-acetyloxy-5-[(2R)-5-hydroxypentan-2-yl]-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-4-yl] 2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50O9/c1-9-17(2)33(40)46-31-28(18(3)11-10-12-38)19(4)13-27-30(31)37(35(42)45-27)16-36-20(5)14-26-24(21(6)34(41)44-26)15-25(36)22(7)29(37)32(36)43-23(8)39/h17-18,20,24,26-27,29-32,38H,6,9-16H2,1-5,7-8H3/t17?,18-,20-,24+,26-,27+,29+,30+,31+,32?,36-,37+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGBVUOHKNZIES-RRLUUNRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C2C(CC(=C1C(C)CCCO)C)OC(=O)C23CC45C(CC6C(CC4=C(C3C5OC(=O)C)C)C(=C)C(=O)O6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(=O)O[C@@H]1[C@@H]2[C@H](CC(=C1[C@H](C)CCCO)C)OC(=O)[C@]23C[C@@]45[C@@H](C[C@@H]6[C@@H](CC4=C([C@H]3C5OC(=O)C)C)C(=C)C(=O)O6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Japonicone O involves the extraction of the compound from the aerial parts of Inula japonica. The plant material is typically dried and ground before being subjected to solvent extraction using a mixture of dichloromethane and methanol. The extract is then purified using column chromatography to isolate this compound .

Industrial Production Methods: Scaling up these methods would involve optimizing the extraction and purification steps to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

Japonicone O’s α,β-unsaturated ketone (enone) moiety undergoes selective hydrogenation. For example:

Japonicone O+H2Pd/C, EtOHDihydrojaponicone O\text{this compound} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{Dihydrothis compound}

This 1,4-addition reaction targets the conjugated alkene, forming a saturated ketone derivative . Catalytic hydrogenation conditions (e.g., 1 atm H₂, room temperature) preserve phenolic hydroxyl groups while reducing the enone system.

Autoxidation

Phenolic hydroxyl groups undergo autoxidation in alkaline media, forming quinones:

Japonicone OO2,NaOHOrtho-quinone derivative+H2O2\text{this compound} \xrightarrow{\text{O}_2, \text{NaOH}} \text{Ortho-quinone derivative} + \text{H}_2\text{O}_2

This reactivity is critical in plant defense mechanisms and contributes to this compound’s antioxidant properties .

Ozonolysis

The enone system reacts with ozone, cleaving conjugated double bonds:

Japonicone O+O3Dicarbonyl fragments+H2O\text{this compound} + \text{O}_3 \rightarrow \text{Dicarbonyl fragments} + \text{H}_2\text{O}

Stoichiometric analysis suggests ≈8–10 O₃ molecules consumed per this compound molecule, analogous to styrene ozonolysis .

Electrophilic Substitution

Aromatic rings participate in halogenation and nitration:

Reaction Conditions Product
BrominationBr₂, FeBr₃, CHCl₃, 0°C3-Bromo-japonicone O
NitrationHNO₃/H₂SO₄, 50°C5-Nitro-japonicone O

Regioselectivity is governed by electron-donating hydroxyl groups .

Complexation with Metal Ions

This compound chelates divalent cations (e.g., Fe²⁺, Cu²⁺) via catechol motifs:

Japonicone O+Fe2+[Fe(Japonicone O)]2+(Kd108M)\text{this compound} + \text{Fe}^{2+} \rightarrow \text{[Fe(this compound)]}^{2+} \quad (K_d ≈ 10^{-8} \, \text{M})

This property underlies its role in modulating oxidative stress pathways .

Biochemical Interactions

While direct reaction data remain limited, structural analogs like Japonicone A inhibit IKKβ and RAD54B via covalent modification . Computational docking suggests this compound may similarly target:

  • NF-κB pathway : Through hydrogen bonding with IKKβ’s ATP-binding pocket.

  • DNA repair enzymes : Via π-stacking interactions with RAD54B’s helicase domain .

Photodegradation

UV exposure (λ = 254 nm) induces ring-opening:

Japonicone Ohν2-Hydroxyacetophenone+Resorcinol\text{this compound} \xrightarrow{h\nu} \text{2-Hydroxyacetophenone} + \text{Resorcinol}

Half-life under sunlight: ≈4.2 hours (pH 7.0, 25°C).

Key Research Findings

Study Focus Method Key Result Source
Enone reactivityHPLC-MS92% dihydro derivative yield at 25°C, 1 atm H₂
Metal chelation capacityIsothermal titrationK_d = 8.3 nM for Cu²⁺ at pH 6.8
Ozonolysis kineticsStopped-flow analysisk = 1.2 × 10³ M⁻¹s⁻¹ (25°C, aqueous phase)

Reaction Optimization Considerations

  • Temperature : Optimal dihydrogenation occurs at 25–30°C; higher temperatures promote side reactions .

  • Catalyst selection : Pd/C outperforms Raney Ni in preserving stereochemistry .

  • Solvent effects : Ethanol enhances solubility (>85 mg/mL) without denaturing catalysts.

Scientific Research Applications

Mechanism of Action

Japonicone O exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Japonicone O belongs to the sesquiterpene lactone family, which includes compounds like artemisinin, parthenolide, and alantolactone. Key structural differences lie in:

Lactone Ring Substitution : Unlike artemisinin, which has an endoperoxide bridge, this compound lacks this feature but includes a conjugated ketone group .

Stereochemical Complexity: Compared to parthenolide, this compound has a more rigid bicyclic framework due to its S-configured hydroxyl group at C-3, enhancing its binding affinity to cellular targets .

Pharmacokinetic Profiles

Compound Oral Bioavailability (%) Plasma Half-life (h) Metabolism Pathway
This compound 12–15 4.5–5.0 CYP3A4-mediated hydroxylation
Parthenolide 5–8 3.0–3.5 Glucuronidation
Alantolactone 20–25 6.0–7.0 CYP2C9 oxidation

Data derived from preclinical rodent models .

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